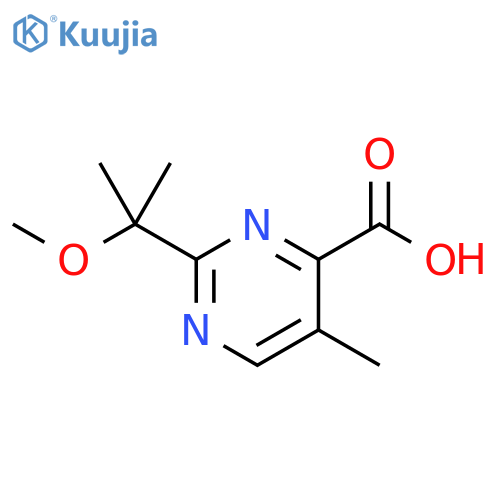Cas no 1695053-33-8 (4-Pyrimidinecarboxylic acid, 2-(1-methoxy-1-methylethyl)-5-methyl-)

1695053-33-8 structure
商品名:4-Pyrimidinecarboxylic acid, 2-(1-methoxy-1-methylethyl)-5-methyl-
CAS番号:1695053-33-8
MF:C10H14N2O3
メガワット:210.229762554169
CID:5275534
4-Pyrimidinecarboxylic acid, 2-(1-methoxy-1-methylethyl)-5-methyl- 化学的及び物理的性質
名前と識別子
-
- 4-Pyrimidinecarboxylic acid, 2-(1-methoxy-1-methylethyl)-5-methyl-
-
- インチ: 1S/C10H14N2O3/c1-6-5-11-9(10(2,3)15-4)12-7(6)8(13)14/h5H,1-4H3,(H,13,14)
- InChIKey: WKYCIIGKUNVTFK-UHFFFAOYSA-N
- ほほえんだ: C1(C(OC)(C)C)=NC=C(C)C(C(O)=O)=N1
4-Pyrimidinecarboxylic acid, 2-(1-methoxy-1-methylethyl)-5-methyl- 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-685119-0.5g |
2-(2-methoxypropan-2-yl)-5-methylpyrimidine-4-carboxylic acid |
1695053-33-8 | 0.5g |
$1221.0 | 2023-03-10 | ||
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01096538-1g |
2-(2-Methoxypropan-2-yl)-5-methylpyrimidine-4-carboxylic acid |
1695053-33-8 | 95% | 1g |
¥6265.0 | 2023-04-10 | |
| Enamine | EN300-685119-0.25g |
2-(2-methoxypropan-2-yl)-5-methylpyrimidine-4-carboxylic acid |
1695053-33-8 | 0.25g |
$1170.0 | 2023-03-10 | ||
| Enamine | EN300-685119-5.0g |
2-(2-methoxypropan-2-yl)-5-methylpyrimidine-4-carboxylic acid |
1695053-33-8 | 5.0g |
$3687.0 | 2023-03-10 | ||
| Enamine | EN300-685119-10.0g |
2-(2-methoxypropan-2-yl)-5-methylpyrimidine-4-carboxylic acid |
1695053-33-8 | 10.0g |
$5467.0 | 2023-03-10 | ||
| Enamine | EN300-685119-0.05g |
2-(2-methoxypropan-2-yl)-5-methylpyrimidine-4-carboxylic acid |
1695053-33-8 | 0.05g |
$1068.0 | 2023-03-10 | ||
| Enamine | EN300-685119-2.5g |
2-(2-methoxypropan-2-yl)-5-methylpyrimidine-4-carboxylic acid |
1695053-33-8 | 2.5g |
$2492.0 | 2023-03-10 | ||
| Enamine | EN300-685119-1.0g |
2-(2-methoxypropan-2-yl)-5-methylpyrimidine-4-carboxylic acid |
1695053-33-8 | 1g |
$0.0 | 2023-06-07 | ||
| Enamine | EN300-685119-0.1g |
2-(2-methoxypropan-2-yl)-5-methylpyrimidine-4-carboxylic acid |
1695053-33-8 | 0.1g |
$1119.0 | 2023-03-10 |
4-Pyrimidinecarboxylic acid, 2-(1-methoxy-1-methylethyl)-5-methyl- 関連文献
-
Zhanfeng Ju,Daqiang Yuan CrystEngComm, 2013,15, 9513-9520
-
2. Squaramide-catalysed asymmetric cascade reactions of 2,3-dioxopyrrolidines with 3-chlorooxindoles†Jiang-Bo Wen,Da-Ming Du Org. Biomol. Chem., 2020,18, 1647-1656
-
Jie Wu,Jia-Hui Li,Yang-Xin Yu Phys. Chem. Chem. Phys., 2020,22, 7633-7642
-
Chao Liu,Quanxiang Li,Weimin Kang,Weiwei Lei,Xungai Wang,Chunxiang Lu,Minoo Naebe J. Mater. Chem. A, 2022,10, 10-49
-
Kinga Suwinska,Anthony W. Coleman CrystEngComm, 2008,10, 1302-1304
1695053-33-8 (4-Pyrimidinecarboxylic acid, 2-(1-methoxy-1-methylethyl)-5-methyl-) 関連製品
- 2137518-26-2(INDEX NAME NOT YET ASSIGNED)
- 680618-12-6(2-ETHOXY-5-[(PYRROLIDINE-1-CARBONYL)-AMINO]-BENZENESULFONYL CHLORIDE)
- 1331592-89-2((2E)-N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(furan-2-yl)prop-2-enamide)
- 1804377-70-5(2-(Chloromethyl)-4-(difluoromethyl)-5-fluoropyridine-3-acetonitrile)
- 2411246-29-0(N-[6-(5-Bromofuran-2-yl)pyrimidin-4-yl]-2-chloroacetamide)
- 1867912-26-2(trans-4-{(2-methylphenyl)methylamino}pyrrolidin-3-ol)
- 2241337-84-6(Bemnifosbuvir hemisulfate)
- 326919-69-1(ethyl 2-amino-4-(2-chloro-6-fluorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate)
- 2068151-21-1(2-amino-7-bromo-1,2,3,4-tetrahydroisoquinolin-1-one)
- 1804261-67-3(5-Chloro-2-(3-oxopropyl)mandelic acid)
推奨される供給者
Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
